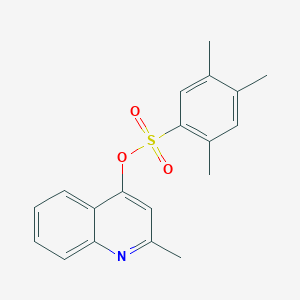
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is not fully understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids through electrostatic and hydrophobic interactions. The fluorescence of the compound is quenched upon binding to the biomolecule, which allows for the detection of the biomolecule.
Biochemical and Physiological Effects:
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate does not have any known biochemical or physiological effects. It is used solely for scientific research purposes and is not used as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate in lab experiments is its high sensitivity and selectivity for biomolecules. It is also relatively easy to synthesize and purify. However, one of the limitations is that it is not suitable for in vivo experiments as it is not membrane permeable.
Orientations Futures
There are several future directions for the use of 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate in scientific research. One direction is the development of new metal complexes using the compound as a ligand. Another direction is the modification of the compound to improve its membrane permeability for in vivo experiments. Additionally, the compound could be used in the development of new diagnostic tools for the detection of biomolecules in biological samples.
Conclusion:
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is a useful compound for scientific research. It has been widely used as a fluorescent probe and ligand for the synthesis of metal complexes. The compound has high sensitivity and selectivity for biomolecules, making it a valuable tool for the detection of biomolecules in biological samples. There are several future directions for the use of the compound in scientific research, including the development of new metal complexes and diagnostic tools.
Méthodes De Synthèse
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate can be synthesized using various methods. One of the most common methods is the reaction between 2-methylquinoline and 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
Applications De Recherche Scientifique
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate has been widely used in scientific research. It has been used as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and carbohydrates. It has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, sensing, and imaging.
Propriétés
Nom du produit |
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate |
|---|---|
Formule moléculaire |
C19H19NO3S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2-methylquinolin-4-yl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C19H19NO3S/c1-12-9-14(3)19(10-13(12)2)24(21,22)23-18-11-15(4)20-17-8-6-5-7-16(17)18/h5-11H,1-4H3 |
Clé InChI |
PGMGPVUKSUUXHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)


![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)






